molecular formula C43H50N8O5S B610436 Relamorelin CAS No. 661472-41-9

Relamorelin

Cat. No. B610436
M. Wt: 790.984
InChI Key: IPMQOGDSJZQLFX-BIBZJUPHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Relamorelin (also known as RM-131, BIM-28131, BIM-28163) is a synthetic peptide that acts as a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) . It is being developed by Allergan pharmaceuticals for the treatment of diabetic gastroparesis, chronic idiopathic constipation, and anorexia nervosa . It is a pentapeptide and an analogue of ghrelin with improved potency and pharmacokinetics .


Molecular Structure Analysis

Relamorelin has a molecular formula of C43H50N8O5S and a molar mass of 790.98 g/mol . It belongs to the class of organic compounds known as hybrid peptides, which are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .


Physical And Chemical Properties Analysis

Relamorelin is a small molecule with a molecular weight of 790.98 . It is a pentapeptide and an analogue of ghrelin . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

  • Treatment of Gastrointestinal Motility Disorders : Relamorelin, known as RM-131, is a synthetic ghrelin analog that shows promise in treating gastrointestinal motility disorders. It activates the growth hormone secretagogue (GHS)-1a receptor with greater potency than natural ghrelin, offering potential benefits in treating conditions like gastroparesis and chronic constipation (Camilleri & Acosta, 2015).

  • Relief from Chronic Constipation : In a randomized trial, relamorelin was found to relieve constipation and accelerate colonic transit in patients with chronic constipation, suggesting its effectiveness in managing this condition (Acosta et al., 2015).

  • Gastroparesis in Diabetic Patients : Relamorelin demonstrated efficacy in reducing symptoms of gastroparesis in diabetic patients, including nausea, abdominal pain, and bloating, while also accelerating gastric emptying. It was generally safe and well tolerated in a 12-week study (Camilleri et al., 2017).

  • Potential in Treating Anorexia Nervosa : In a study on women with anorexia nervosa, treatment with relamorelin showed a trend towards weight gain and significantly decreased gastric emptying time, suggesting its potential use in this context (Fazeli et al., 2018).

  • Reducing Vomiting in Diabetic Gastroparesis : Relamorelin was effective in reducing vomiting frequency and severity in adults with diabetic gastroparesis, further confirming its role in managing gastroparesis-related symptoms (Lembo et al., 2016).

  • Treatment of Constipation in Parkinson's Disease : A study on the use of relamorelin for treating constipation in Parkinson's disease provided insights into the nature of constipation in this patient group, although the recruitment goals were not met to demonstrate the drug's efficacy (Pfeiffer, 2017).

  • Colonic Motility in Chronic Constipation : Relamorelin was shown to stimulate propagated colonic contractions without altering background irregular contractions in chronic constipation, adding to its potential therapeutic applications (Acosta et al., 2016).

  • Overall Promising Outlook for Gastrointestinal Disorders : Relamorelin has shown promise in treating diabetic gastroparesis with a reduction in core symptoms and is considered efficacious and well-tolerated. It's anticipated to become a preferred drug once approved (Chedid & Camilleri, 2017).

Safety And Hazards

In clinical trials, Relamorelin has been associated with some adverse effects, including headaches, dizziness, and gastrointestinal symptoms . Despite these adverse effects, it is considered to offer a promising avenue for gastroparesis treatment .

Future Directions

Relamorelin is currently under development and has been granted Fast Track designation by the FDA for diabetic gastroparesis . Some experimental therapies not yet approved anywhere in the world appear to be promising, including tradipitant, which is a neurokinin-1 receptor antagonist, and relamorelin, which is a ghrelin receptor agonist . There is much promise if these medications can be followed through to phase 3 trials and approved by the FDA .

properties

IUPAC Name

4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-3-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H50N8O5S/c44-42(56)43(16-19-45-20-17-43)51-41(55)34(21-27-9-2-1-3-10-27)49-39(53)35(22-29-25-47-33-14-6-4-12-31(29)33)50-40(54)36(48-38(52)28-11-8-18-46-24-28)23-30-26-57-37-15-7-5-13-32(30)37/h1-7,9-10,12-15,25-26,28,34-36,45-47H,8,11,16-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55)/t28?,34-,35+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMQOGDSJZQLFX-BIBZJUPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CNC1)C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H50N8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Relamorelin

CAS RN

661472-41-9
Record name Relamorelin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0661472419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.